Superior ATPase Inhibition Potency
Among the six nsp13 inhibitors reported from a 5,000-compound high-throughput screen, SARS-CoV-2 nsp13-IN-1 exhibits the lowest IC50 value for ssDNA+ ATPase inhibition at 6 ± 0.5 μM [1]. This represents a 4.5-fold to 9.5-fold potency advantage over nsp13-IN-2 (42 μM), nsp13-IN-3 (32 μM), and nsp13-IN-4 (57 μM) when assayed under identical bioluminescence-based ATPase assay conditions [2].
| Evidence Dimension | IC50 for inhibition of nsp13 ssDNA-stimulated ATPase activity |
|---|---|
| Target Compound Data | 6 ± 0.5 μM |
| Comparator Or Baseline | nsp13-IN-2 (42 μM); nsp13-IN-3 (32 μM); nsp13-IN-4 (57 μM) |
| Quantified Difference | 4.5× to 9.5× more potent than comparators |
| Conditions | Bioluminescence ATPase assay; purified recombinant SARS-CoV-2 nsp13; presence of ssDNA (M13mp18); identical assay buffer and incubation conditions for all compounds [3] |
Why This Matters
For researchers establishing dose-response relationships or conducting combination studies, the 6 μM potency of nsp13-IN-1 provides a wider experimental window and reduces compound consumption relative to less potent analogs.
- [1] Yazdi AK, et al. ACS Infect Dis. 2022;8(8):1533-1542. View Source
- [2] BOC Sciences. SARS-CoV-2-nsp13-IN-2, -IN-3, -IN-4 Product Datasheets. View Source
- [3] Yazdi AK, et al. Supporting Information: Bioluminescence Assay Protocol. ACS Infect Dis. 2022. View Source
